molecular formula C18H22O5 B15089239 (3S,11E)-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-(methyl-13C)-1H-2-benzoxacyclotetradecin-1,7(8H)-dione-13C17

(3S,11E)-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-(methyl-13C)-1H-2-benzoxacyclotetradecin-1,7(8H)-dione-13C17

Cat. No.: B15089239
M. Wt: 336.23 g/mol
InChI Key: MBMQEIFVQACCCH-DIPLVQNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3S,11E)-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-(methyl-13C)-1H-2-benzoxacyclotetradecin-1,7(8H)-dione-13C17 is a complex organic molecule It features a benzoxacyclotetradecin core with multiple hydroxyl groups and a methyl-13C label

Preparation Methods

Synthetic Routes and Reaction Conditions

    Formation of the core structure: This may involve cyclization reactions and the use of protecting groups to ensure selective functionalization.

    Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Methyl-13C labeling: Incorporation of the 13C label using isotopically labeled reagents.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and scalability. This may include the use of automated synthesis equipment and continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,11E)-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-(methyl-13C)-1H-2-benzoxacyclotetradecin-1,7(8H)-dione-13C17: can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or Jones reagent.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups using reagents like tosyl chloride.

Common Reagents and Conditions

    Oxidizing agents: PCC, Jones reagent, osmium tetroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Tosyl chloride, thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield carbonyl-containing compounds, while reduction of carbonyl groups would yield hydroxyl-containing compounds.

Scientific Research Applications

(3S,11E)-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-(methyl-13C)-1H-2-benzoxacyclotetradecin-1,7(8H)-dione-13C17: has several scientific research applications:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a probe for studying drug metabolism.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3S,11E)-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-(methyl-13C)-1H-2-benzoxacyclotetradecin-1,7(8H)-dione-13C17 exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The 13C label allows for detailed studies using techniques like NMR spectroscopy to elucidate these interactions .

Comparison with Similar Compounds

Similar Compounds

    (3S,11E)-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-(methyl)-1H-2-benzoxacyclotetradecin-1,7(8H)-dione: Similar structure but without the 13C label.

    (3S,11E)-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-(methyl-13C)-1H-2-benzoxacyclotetradecin-1,7(8H)-dione: Similar structure but with different isotopic labeling.

Uniqueness

The uniqueness of (3S,11E)-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-(methyl-13C)-1H-2-benzoxacyclotetradecin-1,7(8H)-dione-13C17 lies in its specific isotopic labeling, which allows for detailed mechanistic studies using advanced spectroscopic techniques. This makes it a valuable tool in both fundamental research and applied sciences.

Properties

Molecular Formula

C18H22O5

Molecular Weight

336.23 g/mol

IUPAC Name

(4S,12Z)-16,18-dihydroxy-4-(113C)methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione

InChI

InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3-/t12-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1

InChI Key

MBMQEIFVQACCCH-DIPLVQNKSA-N

Isomeric SMILES

[13CH3][13C@H]1[13CH2][13CH2][13CH2][13C](=O)[13CH2][13CH2][13CH2]/[13CH]=[13CH]\[13C]2=[13C]([13C](=[13CH][13C](=[13CH]2)O)O)[13C](=O)O1

Canonical SMILES

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.